molecular formula C13H9ClN2OS B13694633 2-(4-Chlorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one

2-(4-Chlorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one

Cat. No.: B13694633
M. Wt: 276.74 g/mol
InChI Key: DYGRGNCTZCLJEV-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one is a heterocyclic compound that contains a thiadiazine ring fused with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one typically involves the reaction of 4-chloroaniline with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbamate. This intermediate is then cyclized with chloramine-T to yield the desired thiadiazine compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazine ring to a dihydrothiadiazine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological activities. For example, it may inhibit certain enzymes or interfere with cellular processes, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one is unique due to its thiadiazine ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H9ClN2OS

Molecular Weight

276.74 g/mol

IUPAC Name

2-(4-chlorophenyl)-4H-1,2,4-benzothiadiazin-3-one

InChI

InChI=1S/C13H9ClN2OS/c14-9-5-7-10(8-6-9)16-13(17)15-11-3-1-2-4-12(11)18-16/h1-8H,(H,15,17)

InChI Key

DYGRGNCTZCLJEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N(S2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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